4-Hydroxybutyraldehyde

Catalog No.
S576379
CAS No.
25714-71-0
M.F
C4H8O2
M. Wt
88.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxybutyraldehyde

CAS Number

25714-71-0

Product Name

4-Hydroxybutyraldehyde

IUPAC Name

4-hydroxybutanal

Molecular Formula

C4H8O2

Molecular Weight

88.11 g/mol

InChI

InChI=1S/C4H8O2/c5-3-1-2-4-6/h3,6H,1-2,4H2

InChI Key

PIAOXUVIBAKVSP-UHFFFAOYSA-N

SMILES

C(CC=O)CO

Synonyms

4-hydroxybutanal

Canonical SMILES

C(CC=O)CO

The exact mass of the compound 4-Hydroxybutyraldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Hydroxybutyraldehyde (CAS 25714-71-0) is a highly reactive, bifunctional C4 hydroxyaldehyde that serves as a cornerstone intermediate in the industrial synthesis of 1,4-butanediol (BDO), tetrahydrofuran (THF), and gamma-butyrolactone (GBL). Characterized by the presence of both a primary hydroxyl group and a terminal aldehyde, the molecule exists in a dynamic tautomeric equilibrium with its cyclic hemiacetal, 2-hydroxytetrahydrofuran[1]. This dual functionality allows for highly selective downstream processing, such as direct aqueous extraction and targeted catalytic hydrogenation. For industrial buyers and chemical engineers, procuring high-purity 4-hydroxybutyraldehyde is critical for minimizing branched byproducts and ensuring high-yield, continuous-flow production of premium C4 derivatives [2].

Substituting 4-hydroxybutyraldehyde with closely related C4 analogs fundamentally disrupts downstream hydrogenation and product distribution. Succinaldehyde (butanedial), an in-class dialdehyde, requires distinct catalyst systems and generates a completely different oxidative byproduct profile, increasing downstream purification costs [1]. Similarly, utilizing positional isomers like 3-hydroxybutyraldehyde shifts the reaction pathway entirely, yielding 1,3-butanediol rather than the industrially critical 1,4-butanediol isomer [2]. Furthermore, standard aliphatic aldehydes such as butyraldehyde lack the terminal hydroxyl group necessary to form a stabilizing cyclic hemiacetal (2-hydroxytetrahydrofuran); this absence alters reaction kinetics, intermediate stability, and phase-separation behavior, making generic aldehydes useless for selective BDO or THF synthesis [1].

Regioselective Synthesis: Linear vs. Branched Isomer Control

A critical procurement metric for C4 intermediates is the ratio of linear to branched products, as branched isomers contaminate the final polymer-grade diol. Under optimized continuous hydroformylation conditions, the target linear product (4-hydroxybutyraldehyde) achieves a 97.1% selectivity, establishing a normal-to-iso (linear-to-branched) ratio of 10.5:1 over its branched co-product, 3-hydroxy-2-methylpropionaldehyde [1]. Because 3-hydroxy-2-methylpropionaldehyde hydrogenates into 2-methyl-1,3-propanediol, maintaining this >10:1 linear dominance is essential to guarantee the purity of the resulting 1,4-butanediol[1].

Evidence DimensionLinear vs. branched product selectivity
Target Compound Data97.1% selectivity (4-Hydroxybutyraldehyde)
Comparator Or Baseline2.4% selectivity (3-Hydroxy-2-methylpropionaldehyde and other byproducts)
Quantified Difference10.5:1 linear-to-branched ratio
ConditionsCatalytic hydroformylation of allyl alcohol at 1 MPaG and 80°C

Procuring material with a maximized linear-to-branched ratio prevents the accumulation of 2-methyl-1,3-propanediol, ensuring polymer-grade 1,4-butanediol quality.

Aqueous Phase Processability and Extraction Efficiency

Unlike many organic-soluble hydroformylation byproducts, 4-hydroxybutyraldehyde exhibits unique phase-separation behavior. It can be extracted into an aqueous phase substantially to the exclusion of other product mixture components [1]. This highly efficient aqueous partitioning allows the resulting aqueous stream containing 4-hydroxybutyraldehyde to be fed directly into a hydrogenation reactor with Raney nickel at 75°C–200°C, completely bypassing the need for energy-intensive intermediate distillation[1].

Evidence DimensionPhase extraction efficiency
Target Compound DataSubstantially complete aqueous extraction
Comparator Or BaselineOrganic-soluble byproducts (remain in solvent phase)
Quantified DifferenceNear-exclusive phase separation
ConditionsCountercurrent aqueous extraction post-hydroformylation

The ability to isolate the compound via simple aqueous extraction enables continuous, solvent-free downstream hydrogenation, significantly lowering operational costs.

Tautomeric Stabilization via Cyclic Hemiacetal Formation

Aliphatic aldehydes are notoriously prone to degradation and uncontrolled polymerization. However, 4-hydroxybutyraldehyde possesses a unique self-stabilizing mechanism: it exists in a dynamic equilibrium with its cyclic hemiacetal, 2-hydroxytetrahydrofuran. In aqueous environments (e.g., 75% dioxane in water at 25°C), the equilibrium heavily favors the cyclic form at approximately 88.6%, leaving only 11.4% as the open-chain aldehyde [1]. This thermodynamic preference for the five-membered ring protects the reactive aldehyde terminus during transport and storage, a feature entirely absent in standard comparators like butyraldehyde[1].

Evidence DimensionTautomeric state distribution
Target Compound Data88.6% cyclic lactol (2-hydroxytetrahydrofuran)
Comparator Or BaselineButyraldehyde (0% cyclic lactol, 100% open-chain)
Quantified Difference88.6% stabilization via cyclization
ConditionsAqueous solution (75% dioxane/water) at 25°C

The inherent formation of a stable cyclic hemiacetal extends the shelf life and process stability of the intermediate, preventing premature degradation before catalytic conversion.

Industrial-Scale 1,4-Butanediol (BDO) Manufacturing

Directly leveraging its high linear-to-branched selectivity (10.5:1) and aqueous processability, 4-hydroxybutyraldehyde is the premier intermediate for continuous Raney nickel-catalyzed hydrogenation to produce polymer-grade 1,4-butanediol[1].

Bio-Based Polymer Precursor Synthesis

In engineered microbial pathways utilizing carboxylic acid reductase (CAR) enzymes, 4-hydroxybutyraldehyde serves as the critical node connecting renewable succinic semialdehyde or 4-hydroxybutyrate to the final bio-BDO product, enabling sustainable plastics production [2].

Tetrahydrofuran (THF) Production Workflows

Capitalizing on its inherent tautomeric equilibrium, the cyclic 2-hydroxytetrahydrofuran form can be subjected to acidic dehydration and hydrogenation, providing a highly efficient, direct route to industrial solvent-grade THF[3].

Synthesis of Specialty Pharmaceutical Intermediates

The bifunctional nature of the molecule allows for selective reactions at the aldehyde terminus while preserving the primary hydroxyl group, making it an ideal precursor for synthesizing complex 2-alkyl-1,4-butanediol derivatives and GABA analogues [1].

XLogP3

-0.7

UNII

8T59P1Q6NO

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

25714-71-0

Wikipedia

4-hydroxybutanal

General Manufacturing Information

Butanal, 4-hydroxy-: ACTIVE

Dates

Last modified: 08-15-2023

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